![molecular formula C13H22N2 B6322017 Bis(diallylamino)methane CAS No. 6321-38-6](/img/structure/B6322017.png)
Bis(diallylamino)methane
Overview
Description
Bis(diallylamino)methane (BDAM) is a highly versatile organic compound with a wide range of applications in scientific research and industrial processes. It is a colorless liquid at room temperature and is composed of two diallylamino groups connected by a single methoxy linkage. BDAM is highly soluble in water and organic solvents, making it ideal for use in a variety of laboratory experiments. The compound has been extensively studied in recent years due to its potential applications in drug delivery, catalysis, and other areas of research.
Scientific Research Applications
Colorimetric and Fluorescent Sensing
Bis(diallylamino)methane and related compounds have applications in the field of sensing. A study on oxidized bis(indolyl)methane, a related compound, highlights its role as a selective colorimetric sensor for fluoride ions in aprotic solvent and for hydrogen sulfate and weak acidic species in water-containing mediums. The color change is attributed to the deprotonation/protonation of the molecule (He et al., 2006). Similarly, bis(indolyl)methane derivatives have been developed as selective colorimetric and fluorescent molecular chemosensors for Cu2+ cations, showing significant color changes and fluorescence enhancements in the presence of these ions (Martínez et al., 2008).
Synthesis of Bioactive Compounds
Bis(diallylamino)methane analogs, particularly bis(indolyl)methanes, have shown potential in synthesizing bioactive compounds. They are identified as key intermediates in various chemical and biomedical targets. For instance, bis(indolyl)methanes exhibit a wide range of pharmaceutical efficacies, including anti-cancer, antioxidant, antibacterial, anti-inflammatory, and anti-proliferative properties (Singh et al., 2020). Moreover, studies have focused on synthesizing bis(indolyl)methanes under various conditions to explore their biological significance, as seen in droplet-based continuous flow synthesis for potential use as anticancer drugs and blood sugar stabilizers (Nam et al., 2020).
Chemical Synthesis and Catalysis
Bis(diallylamino)methane and its derivatives are crucial in chemical synthesis and catalysis. They are used in solvent-free synthesis methodologies, offering environmentally friendly and cost-effective alternatives. For example, cellulose sulfuric acid has been utilized as a catalyst for the solvent-free synthesis of bis(indolyl)methanes at room temperature, highlighting the importance of these compounds in green chemistry applications (Sadaphal et al., 2008). Additionally, bis(N,N-dimethylamino)methane, closely related to bis(diallylamino)methane, has been used as an effective aminomethylation reagent in chlorophyll a derivatives' chemistry, demonstrating its versatility in synthetic procedures (Belykh et al., 2009).
properties
IUPAC Name |
N,N,N',N'-tetrakis(prop-2-enyl)methanediamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2/c1-5-9-14(10-6-2)13-15(11-7-3)12-8-4/h5-8H,1-4,9-13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNYPGXNCMAPJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)CN(CC=C)CC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20979224 | |
Record name | N,N,N',N'-Tetra(prop-2-en-1-yl)methanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20979224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(diallylamino)methane | |
CAS RN |
6321-38-6 | |
Record name | NSC46452 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46452 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC32649 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32649 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N,N',N'-Tetra(prop-2-en-1-yl)methanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20979224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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